3-[(Pyridin-2-ylsulfanyl)methyl]aniline
Overview
Description
3-[(Pyridin-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C12H12N2S and a molecular weight of 216.3 g/mol It is characterized by the presence of a pyridine ring attached to a sulfanyl group, which is further connected to a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline typically involves the reaction of 2-chloromethylpyridine with thiourea to form 2-(pyridin-2-ylsulfanyl)methylamine. This intermediate is then reacted with aniline under suitable conditions to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-ylsulfanyl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[(Pyridin-2-ylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The sulfanyl group can form interactions with metal ions or other electrophilic centers, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-ylsulfanyl)methyl]aniline
- 4-[(Pyridin-2-ylsulfanyl)methyl]aniline
- 3-[(Pyridin-3-ylsulfanyl)methyl]aniline
Uniqueness
3-[(Pyridin-2-ylsulfanyl)methyl]aniline is unique due to the specific positioning of the sulfanyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties .
Properties
IUPAC Name |
3-(pyridin-2-ylsulfanylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWVLAXMWKZUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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